

Introduction: The Privileged Status of Pyrimidines in Medicine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dimethoxypyrimidin-5-amine

Cat. No.: B103774

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The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a highly "privileged" scaffold in drug discovery.^[1] As an essential component of nucleobases in DNA and RNA, pyrimidine derivatives possess an intrinsic ability to interact with biological macromolecules like enzymes and receptors.^{[2][3]} This inherent biocompatibility has led to their successful incorporation into a vast array of FDA-approved drugs, demonstrating therapeutic efficacy across oncology, infectious diseases, and inflammatory conditions.^{[2][4]}

Within this critical class of compounds, **4,6-dimethoxypyrimidin-5-amine** (CAS: 15846-15-8) emerges as a particularly valuable and versatile intermediate.^[1] Its unique substitution pattern—featuring two electron-donating methoxy groups and a strategically placed primary amine—provides a rich platform for synthetic diversification. This guide offers an in-depth exploration of its molecular characteristics, a robust framework for its synthesis and characterization, and insights into its application for developing next-generation therapeutics.

Section 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in complex synthetic routes. **4,6-Dimethoxypyrimidin-5-amine** is an off-white to yellow solid at room temperature, and its key physicochemical properties are summarized below.^[5]

Property	Value	Source(s)
Molecular Weight	155.15 g/mol	[1][5]
Molecular Formula	C ₆ H ₉ N ₃ O ₂	[1][5][6][7]
IUPAC Name	4,6-dimethoxypyrimidin-5-amine	[1][6]
CAS Number	15846-15-8	[1][6][7]
Melting Point	95-96 °C	[5]
InChI Key	SYIABKXOJVXKDU-UHFFFAOYSA-N	[1][8]
Appearance	Off-white to yellow solid	[5]
Storage Conditions	Store at 2-8°C in a dark, inert atmosphere	[5][6]

The molecule's reactivity is governed by its electronic landscape. The two methoxy groups at positions 4 and 6 are strong electron-donating groups, which activate the pyrimidine ring towards electrophilic substitution. Conversely, the primary amino group at position 5 is a potent nucleophile, making it the primary site for derivatization via reactions such as acylation, alkylation, and sulfonylation. This electronic arrangement makes the compound a versatile precursor for creating diverse molecular libraries.[1]

Section 2: A Self-Validating Approach to Spectroscopic Characterization

To ensure scientific integrity, every batch of a synthetic intermediate must be rigorously validated. Spectroscopic analysis provides a definitive fingerprint of molecular identity and purity. The protocols and expected data below form a self-validating system for the confirmation of **4,6-dimethoxypyrimidin-5-amine**.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly crucial for unambiguously

determining the elemental formula.^[1]

Protocol for MS Analysis:

- **Sample Preparation:** Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
- **Ionization Method:** Utilize Electrospray Ionization (ESI) in positive mode, as the amino group is readily protonated.
- **Analysis:** Acquire the spectrum on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass.

Expected Data:

m/z (Mass-to-Charge Ratio)	Assignment	Notes
~156.0770	[M+H] ⁺	The protonated molecular ion. The exact mass for C ₆ H ₁₀ N ₃ O ₂ ⁺ provides definitive confirmation of the elemental formula.

| ~178.0589 | [M+Na]⁺ | Sodium adduct, commonly observed with ESI. |

Infrared (IR) Spectroscopy

IR spectroscopy provides diagnostic information about the functional groups present in the molecule.

Protocol for IR Analysis:

- **Sample Preparation:** Prepare a KBr (potassium bromide) pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty spectrometer or pure KBr should be recorded first.^[9]

Expected Data:

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~3400	Medium-Strong	N-H Asymmetric Stretch (primary amine)
~3300	Medium	N-H Symmetric Stretch (primary amine)
~2950-2850	Medium	C-H Stretch (methyl groups of methoxy)
~1600-1400	Medium-Strong	Pyrimidine Ring C=N and C=C Stretching

| ~1250-1050 | Strong | C-O Asymmetric & Symmetric Stretch (methoxy groups) |

The presence of two distinct peaks in the N-H stretching region is a strong indicator of a primary amine.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed map of the molecule's carbon-hydrogen framework.

Protocol for NMR Analysis:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- Data Acquisition: Record ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz).

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.1-8.3	Singlet	1H	C2-H (aromatic proton)
~4.0-4.2	Singlet	6H	-OCH ₃ (two methoxy groups)

| ~3.5-4.5 | Broad Singlet | 2H | -NH₂ (amine protons) |

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~160-165	C4 and C6 (carbons attached to methoxy)
~155-160	C2 (aromatic CH)
~120-125	C5 (carbon attached to amine)

| ~50-55 | -OCH₃ (methoxy carbons) |

Section 3: A Validated Synthesis Workflow and Mechanistic Rationale

The synthesis of **4,6-dimethoxypyrimidin-5-amine** is typically achieved through a multi-step process starting from readily available precursors. The following protocol outlines a reliable and scalable approach.

Step-by-Step Synthesis Protocol:

Step 1: Nitration of 4,6-dihydroxypyrimidine

- To a stirred solution of fuming nitric acid cooled to 0°C, slowly add 4,6-dihydroxypyrimidine in portions, ensuring the temperature does not exceed 10°C.
- After the addition is complete, warm the mixture to room temperature and stir for 4 hours.

- Carefully pour the reaction mixture onto crushed ice. The resulting precipitate (4,6-dihydroxy-5-nitropyrimidine) is collected by filtration, washed with cold water, and dried.

Step 2: O-Methylation of the Nitropyrimidine

- Suspend the dried 4,6-dihydroxy-5-nitropyrimidine in a suitable solvent like DMF.
- Add a base such as potassium carbonate, followed by a methylating agent like dimethyl sulfate or methyl iodide.
- Heat the mixture (e.g., to 60-70°C) and monitor the reaction by TLC until the starting material is consumed.
- After cooling, pour the mixture into water and extract the product (4,6-dimethoxy-5-nitropyrimidine) with a solvent like ethyl acetate. The organic layers are combined, dried, and concentrated.

Step 3: Reduction of the Nitro Group

- Dissolve the 4,6-dimethoxy-5-nitropyrimidine in ethanol or ethyl acetate.
- Add a catalyst, such as Palladium on carbon (Pd/C).
- Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
- Once the reaction is complete (monitored by TLC), filter the mixture through Celite to remove the catalyst.
- Evaporate the solvent under reduced pressure to yield the final product, **4,6-dimethoxypyrimidin-5-amine**. The product can be further purified by recrystallization.

Causality in Experimental Design:

- **Temperature Control:** The initial nitration is highly exothermic; maintaining a low temperature is critical to prevent runaway reactions and the formation of byproducts.

- **Choice of Base:** Potassium carbonate is used in the methylation step as a mild, non-nucleophilic base that facilitates the deprotonation of the hydroxyl groups without competing in the reaction.
- **Catalytic Hydrogenation:** This method is chosen for the final reduction because it is clean, high-yielding, and avoids the use of harsh metal-acid reducing agents that could potentially cleave the methoxy groups.

Synthesis Workflow Diagram



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Caption: A typical synthetic route to **4,6-dimethoxypyrimidin-5-amine**.

Section 4: Strategic Application in Medicinal Chemistry

The true value of **4,6-dimethoxypyrimidin-5-amine** lies in its role as a versatile scaffold for building libraries of drug candidates. The primary amine at the C5 position serves as a crucial handle for introducing molecular diversity.

A Platform for Derivatization

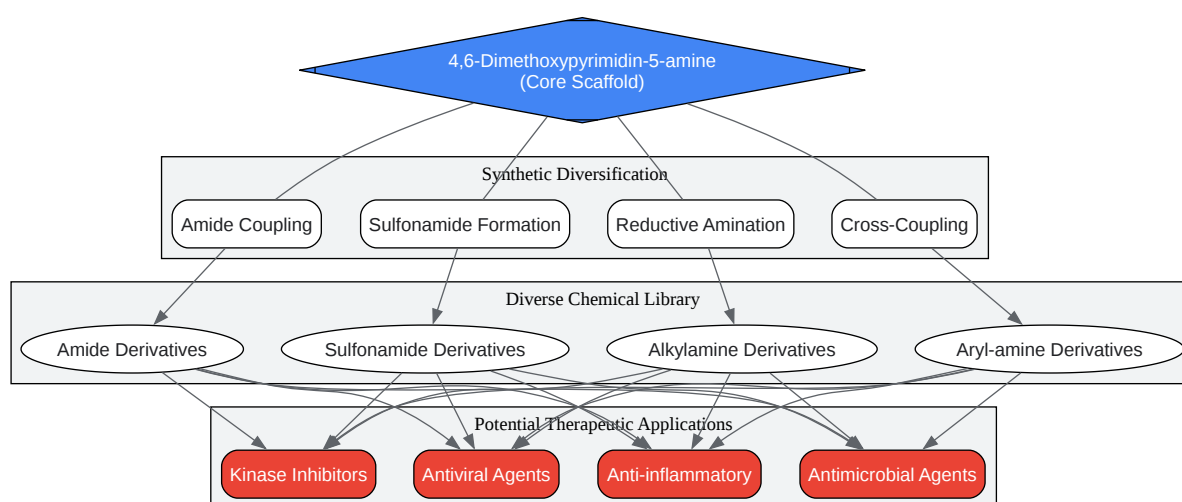
Researchers can leverage the nucleophilic amine to perform a variety of chemical transformations:

- **Amide Coupling:** Reaction with carboxylic acids or acid chlorides to form amides, a common linkage in bioactive molecules.
- **Sulfonamide Formation:** Reaction with sulfonyl chlorides to generate sulfonamides, a pharmacophore present in many antibacterial and diuretic drugs.

- Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines, enabling the exploration of new binding interactions.
- Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to introduce diverse aromatic systems.

This synthetic tractability allows for the systematic modification of the molecule's properties, including its size, polarity, and hydrogen bonding potential, to optimize its interaction with a specific biological target. The pyrimidine core itself often acts as a bioisostere for a phenyl ring, offering advantages in metabolic stability and solubility.[3]

Logical Pathway to Therapeutic Candidates



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Caption: From core scaffold to diverse therapeutic applications.

Conclusion

4,6-Dimethoxypyrimidin-5-amine is more than a simple chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its well-defined physicochemical properties, validated by a robust analytical workflow, provide a reliable foundation for its use in synthesis. The molecule's inherent reactivity and the privileged nature of the pyrimidine scaffold empower researchers to design and create vast libraries of novel compounds. As the landscape of drug discovery continues to evolve, the intelligent application of such versatile building blocks will remain paramount in the quest for new and effective therapies.

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- To cite this document: BenchChem. [Introduction: The Privileged Status of Pyrimidines in Medicine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b103774#4-6-dimethoxypyrimidin-5-amine-molecular-weight]

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